molecular formula C17H14N2O2S B14318861 N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N'-methylthiourea CAS No. 105731-76-8

N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N'-methylthiourea

Cat. No.: B14318861
CAS No.: 105731-76-8
M. Wt: 310.4 g/mol
InChI Key: WUFSTSIMESFONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea is a complex organic compound with a unique structure that includes both indene and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea typically involves the reaction of 2-phenyl-1,3-indandione with methylisothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the indene structure may interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea is unique due to the presence of both indene and thiourea moieties, which confer distinct chemical and biological properties

Properties

CAS No.

105731-76-8

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

1-(1,3-dioxo-2-phenylinden-2-yl)-3-methylthiourea

InChI

InChI=1S/C17H14N2O2S/c1-18-16(22)19-17(11-7-3-2-4-8-11)14(20)12-9-5-6-10-13(12)15(17)21/h2-10H,1H3,(H2,18,19,22)

InChI Key

WUFSTSIMESFONQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.